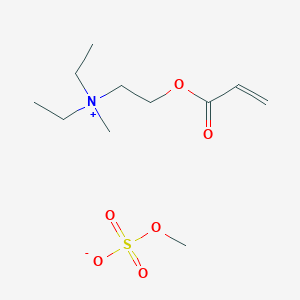
6-Cyanohexanoic acid
Overview
Description
6-Cyanohexanoic acid, also known as caproic acid, is a versatile organic compound with a large range of applications in various fields, such as pharmaceuticals, biochemistry, and materials science. It is a saturated six-carbon fatty acid, with the chemical formula C6H11COOH. It is a colorless, odorless, and crystalline solid at room temperature. 6-Cyanohexanoic acid has been used in a number of scientific studies and applications, due to its unique properties and potential applications.
Scientific Research Applications
Chemical Synthesis
6-Cyanohexanoic acid is used in various chemical synthesis processes . It’s a versatile compound that can be used to create a variety of other chemicals, depending on the reaction conditions and the other reactants used.
Production of 7-Aminoheptanoic Acid
One specific application of 6-Cyanohexanoic acid is in the production of 7-aminoheptanoic acid . This is achieved through a reduction process using cobalt catalysts such as Raney Co and Urushibara Co . The reaction yields high amounts of 7-aminoheptanoic acid when performed in dilute ammonia solutions .
Material Science
6-Cyanohexanoic acid is also used in the field of material science . While the specific applications within this field are not detailed in the available resources, it’s likely that the compound is used in the synthesis or modification of materials.
Chromatography
In the field of chromatography, 6-Cyanohexanoic acid can be used . Chromatography is a laboratory technique for the separation of a mixture, and 6-Cyanohexanoic acid could be used in the preparation of samples or as a component of the mobile phase.
Analytical Research
6-Cyanohexanoic acid is used in various areas of analytical research . This could involve its use as a standard in analytical methods, or its use in the development of new analytical techniques.
properties
IUPAC Name |
6-cyanohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5-7(9)10/h1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHNHRQXVDVIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC#N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971402 | |
| Record name | 6-Cyanohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyanohexanoic acid | |
CAS RN |
5602-19-7 | |
| Record name | 6-Cyanohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5602-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyanohexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005602197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Cyanohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-cyanohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes for producing 6-cyanohexanoic acid, and how do they compare in terms of efficiency?
A1: One primary method for synthesizing 6-cyanohexanoic acid involves the reaction of ε-caprolactone with alkali cyanide in the presence of a catalyst [, ]. Research indicates that catalysts like KI, NaI, I2, and NH4I demonstrate good performance in this reaction []. Notably, using these catalysts, the highest reported yield of 6-cyanohexanoic acid reached 65% []. Interestingly, the polymerization state of ε-caprolactone influences the reaction yield. While the monomeric form reacts similarly to its polymeric counterpart, the cyclic dimer yields significantly less 6-cyanohexanoic acid, only reaching 35% yield []. This difference in reactivity highlights the importance of starting material selection for optimizing synthesis.
Q2: How can 6-cyanohexanoic acid be used to synthesize other valuable compounds, and what are the key factors influencing these reactions?
A2: 6-Cyanohexanoic acid serves as a valuable precursor for synthesizing 7-aminoheptanoic acid, a compound with various applications []. This transformation is achieved through the hydrogenation of 6-cyanohexanoic acid using specific catalysts []. Research suggests that cobalt-based catalysts, such as Raney cobalt and Urushibara cobalt, excel in facilitating this reaction, yielding high amounts of 7-aminoheptanoic acid in dilute ammonia solutions []. Conversely, employing nickel-based catalysts for the hydrogenation leads to a higher production of iminodiheptanoic acid and a reduced yield of the desired ω-amino acid []. This difference in selectivity underscores the crucial role catalyst selection plays in directing the reaction pathway and achieving the desired product distribution.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)